molecular formula C7H14O2S B8277624 Ethyl 3-mercapto-2-methylbutanoate CAS No. 888021-82-7

Ethyl 3-mercapto-2-methylbutanoate

Cat. No. B8277624
CAS RN: 888021-82-7
M. Wt: 162.25 g/mol
InChI Key: YWBKQHMUWNMQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-mercapto-2-methylbutanoate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
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properties

CAS RN

888021-82-7

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 2-methyl-3-sulfanylbutanoate

InChI

InChI=1S/C7H14O2S/c1-4-9-7(8)5(2)6(3)10/h5-6,10H,4H2,1-3H3

InChI Key

YWBKQHMUWNMQOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)S

density

1.0047-1.0057

physical_description

Clear liquid;  Fruity aroma at low concentration

solubility

Practically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, a mixture of 40.00 g (0.192 mol) of ethyl 3-acetylthio-2-methylbutyrate and 800 ml of ethanol was cooled to −15° C., 72.01 g (0.212 mol, 1.1 Eq) of a 20% solution of sodium ethoxide in ethanol was added dropwise thereto over 1 hour, and the mixture was stirred for 3 hours. The reaction mixture was neutralized with 15.00 g of acetic acid, and then ethanol was evaporated off under reduced pressure. After addition of an aqueous sodium chloride solution to the residue, extraction with diethyl ether was performed. The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice). The solvent in the organic layer was evaporated off, and vacuum distillation (35 to 36° C./2 torr) was performed to give 17.63 g of the objective compound (GC purity: 99.3%, yield: 56.1%, diastereomer ratio: 80.6/19.4).
Name
ethyl 3-acetylthio-2-methylbutyrate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
56.1%

Synthesis routes and methods II

Procedure details

The crude product of Example 1 prior to column chromatography (˜9 g) was refluxed with 10 mL ethanol and several drops of 10M HCl (in ethanol) for 12 hours. Distillation (8.5 T, 75° C.) afforded the free thiol as a clear oil (3.7 g, 52%) and as a mixture of stereoisomers. Odor: at 1 ppm in DPG—guava, mango, exotic fruity note, juicy, sweet, tropical and ripe. GC/MS (EI): m/z (%) 162(34), 134(2), 129(34), 89(52), 74(77), 56(100). 1H NMR (CDCl3); δ 4.08-4.17 (m, 2H), 3.14-3.31 (m, 1H), 2.46-2.58 (m, 1H), 1.67 & 1.50 (2d, J=7.79 Hz, 1H mix of diastereomers), 1.17-1.35 (m, 9H)). 13C NMR (CDCl3) for mix of diastereomers: δ 174.6, 60.9, 60.6, 48.8, 47.7, 37.8, 23.6, 21.9, 14.3, 13.5.
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
catalyst
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Quantity
10 mL
Type
solvent
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Name
Yield
52%

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